molecular formula C13H16N2O2 B3162436 4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid CAS No. 878436-85-2

4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid

Cat. No.: B3162436
CAS No.: 878436-85-2
M. Wt: 232.28 g/mol
InChI Key: YWGBWXFMJJEGAH-UHFFFAOYSA-N
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Description

Preparation Methods

The reaction conditions often require an acidic or basic catalyst to facilitate the formation of the benzimidazole ring . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent yield and purity.

Chemical Reactions Analysis

4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways .

Comparison with Similar Compounds

4-(1-Ethyl-1H-benzoimidazol-2-yl)-butyric acid can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which offers a balance of stability and reactivity, making it suitable for various applications.

Properties

IUPAC Name

4-(1-ethylbenzimidazol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-2-15-11-7-4-3-6-10(11)14-12(15)8-5-9-13(16)17/h3-4,6-7H,2,5,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGBWXFMJJEGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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